molecular formula C20H36O11 B1365892 2-(6-(2-Cyclohexylethoxy)-tetrahydro-4,5-dihydroxy-2(hydroxymethyl)-2H-pyran-3-yloxy)-tetrahydro-6(hydroxymethyl)-2H-pyran-3,4,5-triol CAS No. 260804-65-7

2-(6-(2-Cyclohexylethoxy)-tetrahydro-4,5-dihydroxy-2(hydroxymethyl)-2H-pyran-3-yloxy)-tetrahydro-6(hydroxymethyl)-2H-pyran-3,4,5-triol

Cat. No. B1365892
M. Wt: 452.5 g/mol
InChI Key: RHXPDNGQJSXOMW-OIIXUNCGSA-N
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Description

2-(6-(2-Cyclohexylethoxy)-tetrahydro-4,5-dihydroxy-2(hydroxymethyl)-2H-pyran-3-yloxy)-tetrahydro-6(hydroxymethyl)-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C20H36O11 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organocatalysts in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, is of significant interest due to their presence in natural compounds, pharmaceuticals, and drug candidates. Organocatalysts play a crucial role in the three-component cyclocondensation processes used to synthesize these heterocycles. The use of organocatalysts, especially in green solvent media like water or water-ethanol systems, aligns with the principles of green chemistry. This approach not only offers a sustainable synthesis pathway but also highlights the recyclability and environmental compatibility of the catalysts used (Kiyani, 2018).

Synthesis and Chemistry of Hexasubstituted Pyrazolines

Research has delved into the synthesis and chemistry of structurally unique pyrazolines, emphasizing the development of synthetic routes for pentasubstituted 2H-pyrazoles and their conversion into hexasubstituted pyrazolines. The reactions involved in these processes, including thermolysis and autoxidation, showcase the versatility and significance of these compounds in organic synthesis (Baumstark, Vásquez, & Mctush-Camp, 2013).

Pharmacological Importance of Morpholine and Pyrans Derivatives

Morpholine and pyrans derivatives, including structures similar to the queried compound, hold a prominent position due to their broad spectrum of pharmacological activities. The significance of these compounds in biochemistry and their diverse applications in drug design highlight their potential as pharmacophores for future medicinal chemistry research (Asif & Imran, 2019).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXPDNGQJSXOMW-OIIXUNCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429518
Record name Cymal-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

CAS RN

260804-65-7
Record name Cymal-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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